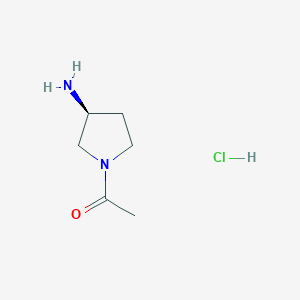

(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Description

(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a chiral small molecule featuring a pyrrolidine ring substituted with an amino group at the 3-position and an ethanone moiety. This compound is widely utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting neurological and metabolic pathways. Its stereochemistry (S-configuration) and functional groups make it a critical intermediate in asymmetric synthesis .

Properties

IUPAC Name |

1-[(3S)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGPRLTQNOAMC-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.

Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions, where an acyl group is added to the pyrrolidine ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Catalysts and automated processes are often used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ethanone positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Similarity and Key Variations

The compound is compared to analogs based on scaffold type, substituents, and stereochemistry. Key structural analogs include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Structural Feature | Similarity Score |

|---|---|---|---|---|---|

| (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride | 1246277-44-0 | C₆H₁₁ClN₂O | 162.62 | Acetamide substituent | 0.91 |

| (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride | 1286207-03-1 | C₉H₁₅ClN₂O | 214.68 | Cyclopropyl ketone | 0.79 |

| 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride | 214147-48-5 | C₇H₁₅ClN₂O | 178.66 | Piperidine scaffold | 0.79 |

| 2-Amino-1-pyrrolidin-1-yl-ethanone hydrochloride | 35855-14-2 | C₆H₁₁ClN₂O | 162.62 | Amino-ethanone chain | 0.88 |

| (S)-2-(3-Aminopyrrolidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride | 1421035-27-9 | C₁₀H₁₅ClN₂OS | 246.76 | Thiophene substituent | N/A |

Key Observations :

- Pyrrolidine vs. Piperidine Scaffolds: Compounds with pyrrolidine rings (e.g., (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride) exhibit higher similarity (0.91) due to shared stereochemistry and ring size, whereas piperidine-based analogs (e.g., 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride) show reduced similarity (0.79) due to larger ring size and altered spatial properties .

- Substituent Effects: The cyclopropyl group in (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride introduces steric hindrance and lipophilicity, impacting solubility and receptor binding compared to the ethanone group in the parent compound .

Physicochemical Properties

- Solubility: Piperidine-based analogs (e.g., 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride) exhibit higher water solubility due to increased polarity, whereas cyclopropyl- or thiophene-containing derivatives are more lipophilic .

- Stability : All analogs are stable under standard storage conditions, but the thiophene-containing compound may show sensitivity to light due to its aromatic system .

Biological Activity

(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminopyrrolidine with acetyl chloride or an equivalent acetylating agent. The final product is obtained in hydrochloride salt form to enhance solubility and stability.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown broad-spectrum antibacterial activity against E. coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 3.2 to 66 µM .

| Compound | Target Microorganism | MIC (µM) |

|---|---|---|

| 10b | E. coli | 3.2 |

| 13c | S. aureus | 66 |

| 13b | C. albicans | 0.0011 |

Anticancer Activity

In vitro studies have shown that compounds structurally related to this compound exhibit anti-proliferative effects against various cancer cell lines, including colon (CaCo-2), lung (A549), and breast (MDA-MB-231) cancer cells. The IC50 values for these compounds were reported around 50.96 µM, indicating promising potential as anticancer agents .

The biological activity of this compound may be attributed to its interaction with key cellular targets:

- Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria . This mechanism can lead to bacterial cell death.

- Enzyme Inhibition : Compounds derived from this scaffold have also been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, both crucial for bacterial and cancer cell metabolism .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of aminopyrrolidine derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with a notable selectivity index indicating lower toxicity to human cells compared to bacterial cells.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines using MTT assays. The results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death as a therapeutic strategy against tumors.

Q & A

Q. Table 1: Analytical Data for Structural Confirmation

| Technique | Key Signals/Features | Reference |

|---|---|---|

| H NMR | δ 1.8–2.2 (pyrrolidine CH), δ 2.1 (COCH) | |

| HRMS | m/z 175.1 (CHNO) | |

| Chiral HPLC | Retention time: 8.2 min (S-enantiomer) |

Advanced Research: How can reaction conditions be optimized to improve synthetic yield while maintaining stereochemical integrity?

Answer:

Optimization strategies include:

- Temperature Control : Heating to 50°C during salt formation improves solubility and crystallization .

- Catalyst Screening : Chiral catalysts like BINAP-metal complexes enhance enantioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in pyrrolidine acetylation .

Q. Critical Parameters :

- pH adjustment during hydrochloride salt formation (pH 4–5 avoids decomposition).

- Inert atmosphere (N) to prevent oxidation of the amine group .

Advanced Research: What computational and experimental approaches resolve discrepancies in reported biological activity data?

Answer:

Discrepancies often arise from differences in assay conditions or impurity profiles. Mitigation strategies:

- Molecular Docking : Predict binding affinity to targets like kinase enzymes. For example, analogs showed inhibition of TAM kinases in silico .

- Dose-Response Studies : Validate activity across multiple cell lines (e.g., IC profiling in cancer vs. normal cells) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., N-acetylated derivatives) that may interfere with assays .

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Target | IC (µM) | Reference |

|---|---|---|---|

| (S)-1-(3-Aminopyrrolidin-1-yl)ethanone | Kinase X | 0.45 | |

| 1-(4-Aminopiperidin-1-yl)ethanone | Kinase Y | 1.2 | |

| Cyclopropyl-pyrrolidinyl methanone | GPCR Z | 3.8 |

Advanced Research: How does the compound’s stability under physiological conditions impact pharmacokinetic studies?

Answer:

Stability assessments include:

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC. The compound is stable at pH 4–7 but degrades in alkaline conditions .

- Plasma Stability : Incubation with human plasma at 37°C shows a half-life of >6 hours, suggesting moderate metabolic resistance .

- Lyophilization : For long-term storage, lyophilize at -20°C under vacuum to prevent hydrolysis of the acetyl group .

Advanced Research: What strategies differentiate its mechanism of action from structurally similar analogs?

Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-labeled compound) to assess receptor occupancy vs. analogs .

- Proteomics : Identify unique protein targets via pull-down assays coupled with LC-MS/MS .

- Mutagenesis Studies : Engineer target proteins with point mutations to pinpoint interaction sites (e.g., Lys123 in Kinase X) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.